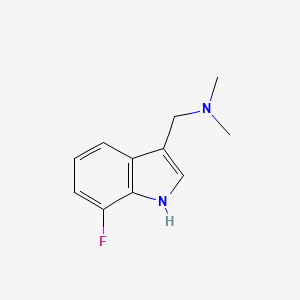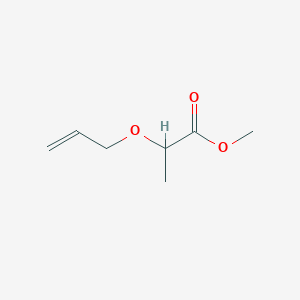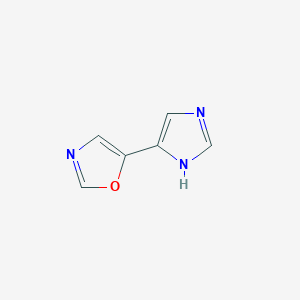
buta-1,3-dien-2-ylbenzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
buta-1,3-dien-2-ylbenzene, also known as 2-phenyl-1,3-butadiene, is an organic compound with the molecular formula C10H10 and a molecular weight of 130.1864 g/mol It is a derivative of benzene with a methylene and propenyl group attached to the benzene ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions: buta-1,3-dien-2-ylbenzene can be synthesized through various methods, including the reaction of phenylacetylene with formaldehyde in the presence of a base. Another method involves the reaction of styrene with acetylene under specific conditions .
Industrial Production Methods: Industrial production of this compound typically involves catalytic processes that ensure high yield and purity. The use of metal catalysts, such as palladium or nickel, is common in these processes to facilitate the reaction and improve efficiency .
Análisis De Reacciones Químicas
Types of Reactions: buta-1,3-dien-2-ylbenzene undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding epoxides or ketones.
Reduction: Reduction reactions can convert it into saturated hydrocarbons.
Substitution: Electrophilic substitution reactions can occur on the benzene ring, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogen gas (H2) in the presence of a metal catalyst like palladium on carbon (Pd/C) is often used.
Substitution: Reagents such as halogens (Cl2, Br2) and nitrating agents (HNO3) are commonly employed.
Major Products Formed:
Oxidation: Epoxides, ketones
Reduction: Saturated hydrocarbons
Substitution: Halogenated or nitrated benzene derivatives
Aplicaciones Científicas De Investigación
buta-1,3-dien-2-ylbenzene has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studies have explored its potential as a ligand in biochemical assays.
Medicine: Research is ongoing to investigate its potential therapeutic properties.
Industry: It is used in the production of polymers and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of buta-1,3-dien-2-ylbenzene involves its interaction with various molecular targets. In oxidation reactions, it forms reactive intermediates that can further react to form stable products. In substitution reactions, the electron-rich benzene ring undergoes electrophilic attack, leading to the formation of substituted products .
Comparación Con Compuestos Similares
- 1,3-Butadiene, 2-phenyl-
- Phenoprene
- 2-Phenylbutadiene
- 2-Phenyl-1,3-butadiene
Comparison: buta-1,3-dien-2-ylbenzene is unique due to its specific substitution pattern on the benzene ring, which imparts distinct chemical properties and reactivity compared to its analogs. For example, its ability to undergo specific oxidation and substitution reactions makes it valuable in synthetic chemistry .
Propiedades
Número CAS |
2288-18-8 |
|---|---|
Fórmula molecular |
C10H10 |
Peso molecular |
130.19 g/mol |
Nombre IUPAC |
buta-1,3-dien-2-ylbenzene |
InChI |
InChI=1S/C10H10/c1-3-9(2)10-7-5-4-6-8-10/h3-8H,1-2H2 |
Clave InChI |
IMJGQTCMUZMLRZ-UHFFFAOYSA-N |
SMILES canónico |
C=CC(=C)C1=CC=CC=C1 |
Números CAS relacionados |
26711-10-4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.












![6-Bromo-5-methyl-4H-pyrrolo[2,3-d]thiazole](/img/structure/B8794602.png)



